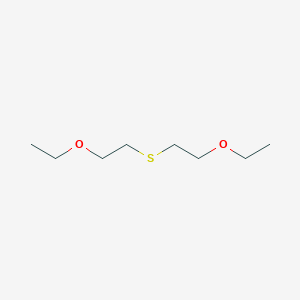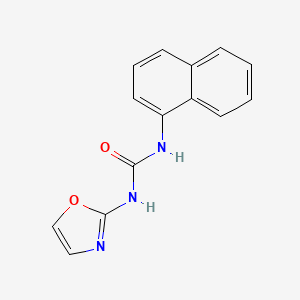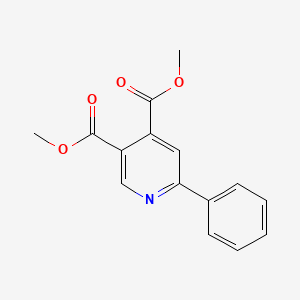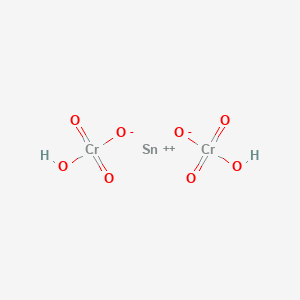
4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol is a compound that combines two distinct chemical entities: 4-Aminobenzoic acid and 3,7-dimethylocta-2,6-dien-1-ol It is known for its role in the synthesis of folic acid in bacteriaIt is a primary component of rose oil, palmarosa oil, and citronella oil, and is commonly used in perfumes and flavorings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic acid typically involves the nitration of toluene to produce nitrotoluene, followed by reduction to produce toluidine, and finally oxidation to yield 4-Aminobenzoic acid. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and hydrogen gas with a palladium catalyst for reduction.
3,7-dimethylocta-2,6-dien-1-ol can be synthesized through the acid-catalyzed hydration of myrcene or by the reduction of geranyl acetate. The reaction conditions for the hydration process typically involve the use of sulfuric acid as a catalyst, while the reduction process uses sodium borohydride as a reducing agent .
Industrial Production Methods
Industrially, 4-Aminobenzoic acid is produced through the oxidation of p-toluidine using potassium permanganate or through the hydrolysis of ethyl 4-aminobenzoate. Geraniol is industrially extracted from essential oils such as palmarosa oil and citronella oil through steam distillation .
化学反応の分析
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce 4-nitrobenzoic acid.
Reduction: It can be reduced to produce 4-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions to form derivatives like 4-aminobenzoyl chloride.
3,7-dimethylocta-2,6-dien-1-ol undergoes reactions such as:
Oxidation: It can be oxidized to produce geranial.
Reduction: It can be reduced to produce citronellol.
Substitution: It can undergo nucleophilic substitution to form derivatives like geranyl acetate
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acetic anhydride and acetyl chloride
Major Products
4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid, 4-aminobenzyl alcohol, and 4-aminobenzoyl chloride.
3,7-dimethylocta-2,6-dien-1-ol: Major products include geranial, citronellol, and geranyl acetate
科学的研究の応用
4-Aminobenzoic acid is used in scientific research for its role in the synthesis of folic acid and its derivatives. It is also used in the study of bacterial metabolism and as a precursor in the synthesis of various pharmaceuticals.
3,7-dimethylocta-2,6-dien-1-ol is widely used in research related to its antimicrobial and antioxidant properties. It is also studied for its potential use in cancer therapy and as a natural insect repellent .
作用機序
4-Aminobenzoic acid acts as a substrate for the enzyme dihydropteroate synthase in bacteria, leading to the synthesis of folic acid. This pathway is crucial for bacterial growth and replication.
3,7-dimethylocta-2,6-dien-1-ol exerts its effects through various mechanisms, including disruption of microbial cell membranes, inhibition of oxidative stress pathways, and modulation of signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: Similar compounds include 4-nitrobenzoic acid, 4-aminobenzyl alcohol, and 4-aminobenzoyl chloride.
3,7-dimethylocta-2,6-dien-1-ol: Similar compounds include geranial, citronellol, and geranyl acetate
Uniqueness
4-Aminobenzoic acid is unique due to its role in the synthesis of folic acid, which is essential for bacterial growth. 3,7-dimethylocta-2,6-dien-1-ol is unique for its pleasant fragrance and its wide range of applications in perfumery, flavoring, and as a natural insect repellent .
特性
CAS番号 |
37005-74-6 |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC名 |
4-aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O.C7H7NO2/c1-9(2)5-4-6-10(3)7-8-11;8-6-3-1-5(2-4-6)7(9)10/h5,7,11H,4,6,8H2,1-3H3;1-4H,8H2,(H,9,10) |
InChIキー |
JVUWVMIEOGHHBT-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCO)C)C.C1=CC(=CC=C1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)










![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)


